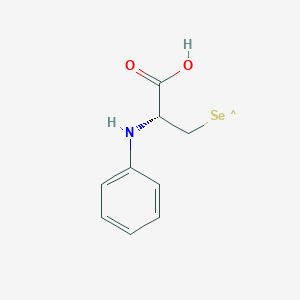

Phenylselenocysteine

Beschreibung

Eigenschaften

Molekularformel |

C9H10NO2Se |

|---|---|

Molekulargewicht |

243.15 g/mol |

InChI |

InChI=1S/C9H10NO2Se/c11-9(12)8(6-13)10-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 |

InChI-Schlüssel |

KVZPFHFKICVZCF-QMMMGPOBSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)N[C@@H](C[Se])C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)NC(C[Se])C(=O)O |

Synonyme |

phenylselenocysteine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Protein Modification and Bioconjugation

Phenylselenocysteine is recognized for its ability to participate in site-specific modifications of proteins. This capability is particularly valuable in the development of novel bioconjugation strategies. The unique reactivity of the selenol side chain allows for selective reactions that can be utilized to create complex protein structures with tailored functionalities.

- Photocatalytic Methods : Recent advancements have demonstrated the use of photocatalytic methods for the dimerization and functionalization of peptides containing this compound. This approach enables rapid and efficient modifications under mild conditions, which are crucial for preserving protein integrity during synthesis .

- Site-Selective Modifications : The incorporation of this compound into peptide chains has been successfully achieved using standard peptide synthesis techniques. This allows researchers to explore the effects of selenium-containing residues on protein structure and function, potentially leading to the design of proteins with enhanced therapeutic properties .

Therapeutic Applications

This compound exhibits various bioactivities that make it a candidate for therapeutic applications:

- Anticancer Properties : Studies have indicated that selenium-containing compounds, including this compound, possess anticancer activities. These compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines, such as HepG2 and MDA-MB-231 .

- Neuroprotective Effects : Research has shown that this compound can provide neuroprotective benefits, which may be beneficial in treating neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress, a significant factor in neuronal damage .

Biological Studies

The incorporation of this compound into proteins facilitates the study of biological processes at a molecular level:

- Histone Modification Studies : this compound can be utilized in chemical approaches to study histone modifications. By incorporating this amino acid into histones, researchers can investigate the effects of specific modifications on gene expression and chromatin dynamics .

- Selenium's Role in Health : The broader implications of selenium in human health have been explored through studies on selenium-containing peptides, including this compound. These studies highlight its role in antioxidant defense mechanisms and its potential to prevent chronic diseases .

Case Studies and Findings

Vorbereitungsmethoden

Step 1: Preparation of Serine Derivatives

The process starts with a serine derivative, typically $$ \text{O-tritylserine} $$, which is converted into a β-lactone intermediate. This step involves treating serine with trityl chloride under basic conditions to protect the hydroxyl group, followed by cyclization using thionyl chloride. The β-lactone serves as an electrophilic center for subsequent selenium incorporation.

Step 2: Selenium Nucleophilic Substitution

Incorporation into Peptides via Solid-Phase Synthesis

This compound is integrated into peptides using standard Fmoc-based SPPS protocols, with modifications to prevent racemization and β-elimination.

Resin Loading and Chain Elongation

Preloaded Fmoc-Lys(Boc)-Wang resin is swelled in dimethylformamide (DMF), followed by iterative deprotection (20% piperidine/DMF) and coupling cycles. For SecPh incorporation, coupling employs $$ \text{HOBt} $$ (1-hydroxybenzotriazole) and $$ \text{DIC} $$ (diisopropylcarbodiimide) to minimize racemization. Typical coupling times extend to 45 minutes to ensure completeness.

Oxidative Elimination to Dehydroalanine

The defining application of this compound is its conversion to dehydroalanine (Dha) via oxidative elimination. This step is critical for introducing electrophilic handles in peptides.

Oxidation Conditions

Two primary oxidants are employed:

- Hydrogen Peroxide ($$ \text{H}2\text{O}2 $$) : A 30% aqueous solution in THF (1:1 v/v) at 0°C for 2 hours.

- Sodium Periodate ($$ \text{NaIO}_4 $$) : 0.1 M in aqueous methanol (4:1 methanol/water) at 25°C for 12 hours.

Both methods achieve >80% conversion to Dha, with $$ \text{NaIO}_4 $$ offering superior chemoselectivity in the presence of cysteine residues.

Mechanistic Insights

Oxidation proceeds via a selenoxide intermediate, which undergoes syn-elimination to release phenylseleninic acid and generate the α,β-unsaturated Dha residue. The reaction’s mild conditions preserve other functional groups, including Trt- or StBu-protected cysteines.

Purification and Analytical Validation

Crude peptides containing Dha are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients. Key analytical benchmarks include:

- Mass Spectrometry : Expected mass decrease of 157 Da (loss of $$ \text{PhSeOH} $$).

- Circular Dichroism (CD) : Signature absorption at 220 nm for α,β-unsaturated systems.

Comparative Analysis of Methodologies

| Parameter | H₂O₂ Oxidation | NaIO₄ Oxidation |

|---|---|---|

| Reaction Time | 2 hours | 12 hours |

| Temperature | 0°C | 25°C |

| Yield | 75–85% | 80–90% |

| Compatibility with Cys | Moderate | High |

| Side Products | Selenoxide dimers | Minimal |

| Reference |

Challenges and Optimization Strategies

β-Elimination Side Reactions

Basic conditions during Fmoc deprotection can induce β-elimination, forming dehydroalanine prematurely. This is mitigated by using mild bases (piperidine) and shortened deprotection times (3 × 2 minutes).

Recent Advancements

Recent protocols have explored photocatalytic oxidation methods using visible light and Rose Bengal, achieving Dha formation in 1 hour with 90% yield. Additionally, flow chemistry approaches reduce reaction times for SecPh synthesis to 48 hours.

Q & A

Basic Research Questions

Q. What are the standard experimental methods for incorporating phenylselenocysteine into proteins using genetic engineering?

- Methodological Answer : Incorporation typically involves orthogonal tRNA/synthetase pairs in E. coli host systems. Key steps include:

- Designing plasmid constructs encoding the orthogonal tRNA and engineered aminoacyl-tRNA synthetase specific to this compound.

- Optimizing codon usage (e.g., amber stop codon suppression) for site-specific insertion .

- Validating incorporation via mass spectrometry (LC-MS/MS) and Western blotting with anti-selenocysteine antibodies.

- Critical Controls : Include negative controls (e.g., host cells without the orthogonal system) to confirm specificity .

Q. How can researchers confirm the identity and purity of this compound-containing proteins post-synthesis?

- Methodological Answer :

- Structural Validation : Use NMR to detect selenium incorporation and confirm chemical environment .

- Purity Assessment : Employ reverse-phase HPLC coupled with UV-Vis spectroscopy (e.g., absorbance at 280 nm for protein quantification) .

- Elemental Analysis : Quantify selenium content via inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry .

Advanced Research Questions

Q. What strategies address contradictions in reported efficiency of this compound-mediated protein modifications (e.g., glycosylation vs. phosphorylation)?

- Methodological Answer :

- Systematic Testing : Vary reaction conditions (pH, oxidizing agents like HO, and temperature) to assess modification specificity. For example, oxidation of this compound to dehydroalanine precedes Michael additions for glycosylation .

- Competitive Assays : Compare modification rates in the presence of competing nucleophiles (e.g., thiols) to identify side reactions .

- Cross-Validation : Combine MALDI-TOF mass spectrometry and X-ray crystallography to resolve structural ambiguities .

Q. How can researchers optimize experimental designs to minimize misfolding in this compound-incorporated proteins?

- Methodological Answer :

- Chaperone Co-Expression : Co-express folding chaperones (e.g., GroEL/GroES in E. coli) to improve solubility .

- Temperature Modulation : Lower incubation temperatures (e.g., 18–25°C) during protein expression to reduce aggregation .

- Circular Dichroism (CD) Spectroscopy : Monitor secondary structure integrity post-incorporation and adjust redox buffers (e.g., glutathione ratios) to stabilize disulfide bonds .

Q. What analytical approaches reconcile discrepancies in metal-chelation studies involving this compound residues?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities for metals (e.g., Zn, Cu) and compare with computational models (e.g., DFT calculations) .

- Competitive Binding Assays : Use EDTA or metallochromic indicators (e.g., PAR) to assess metal specificity under varying pH conditions .

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry and oxidation states of bound metals .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity assays?

- Methodological Answer :

- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism or R (drc package) .

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to exclude anomalous datapoints .

- Reproducibility Checks : Replicate experiments across independent batches of host cells (minimum n=3) and report SEM/CI intervals .

Q. How should researchers document synthetic protocols to ensure reproducibility in this compound studies?

- Methodological Answer :

- Detailed Supplemental Information : Include step-by-step procedures for tRNA/synthetase plasmid construction, growth media formulations, and purification buffers .

- Metadata Reporting : Specify equipment models (e.g., AKTA FPLC), software versions, and raw data repositories (e.g., Zenodo) .

- Critical Parameter Logging : Track variables such as OD at induction, IPTG concentration, and aeration rates during fermentation .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound due to selenium toxicity?

- Methodological Answer :

- Containment : Use fume hoods and sealed centrifuge tubes during protein extraction to avoid aerosolized selenium compounds .

- Waste Management : Neutralize selenium-containing waste with 10% (v/v) sodium hypochlorite before disposal .

- Exposure Monitoring : Regularly test lab air and surfaces for selenium levels using atomic absorption spectroscopy .

Emerging Methodologies

Q. How can CRISPR-Cas9 systems be adapted to improve this compound incorporation efficiency in eukaryotic hosts?

- Methodological Answer :

- Genome Integration : Use homology-directed repair (HDR) to insert orthogonal tRNA/synthetase genes into safe-harbor loci (e.g., AAVS1 in mammalian cells) .

- Dual-Reporter Screens : Co-express fluorescent markers (e.g., GFP for incorporation success, RFP for cell viability) to select high-efficiency clones .

- Single-Cell RNA Sequencing : Identify transcriptional bottlenecks (e.g., tRNA expression levels) in engineered eukaryotic lines .

Tables for Key Data

| Technique | Application | Key Parameters | References |

|---|---|---|---|

| LC-MS/MS | Site-specific incorporation validation | Resolution: 70,000; Collision Energy: 20 eV | |

| NMR | Selenium environment analysis | Frequency: 76.3 MHz; Relaxation Delay: 2 s | |

| ITC | Metal-chelation affinity measurement | Cell Volume: 1.4 mL; Stirring Speed: 750 rpm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.